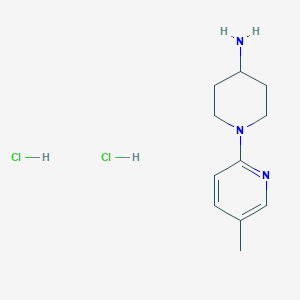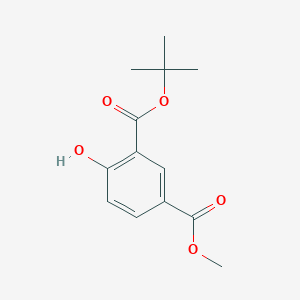
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, where the hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate typically involves the esterification of 3-tert-butyloxycarbonyl-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 3-tert-butyloxycarbonyl-4-oxobenzoate.
Reduction: Formation of 3-tert-butyloxycarbonyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical agents.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate involves the cleavage of the Boc protecting group under acidic conditions. The Boc group is protonated, leading to the formation of a carbocation, which is then eliminated to form the free hydroxyl group. This deprotection step is crucial in the synthesis of various compounds where the hydroxyl group needs to be unmasked at a specific stage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
- 3-tert-Butyl-4-hydroxyanisole
- Methyl 4-hydroxybenzoate
Uniqueness
3-tert-butyl 1-methyl 4-hydroxybenzene-1,3-dicarboxylate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. This makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules where selective deprotection is required.
Eigenschaften
Molekularformel |
C13H16O5 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
3-O-tert-butyl 1-O-methyl 4-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H16O5/c1-13(2,3)18-12(16)9-7-8(11(15)17-4)5-6-10(9)14/h5-7,14H,1-4H3 |
InChI-Schlüssel |
LKBDLZVBBGMIFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Benzyloxy)carbonyl]-L-isoleucyl-L-prolyl-L-prolinamide](/img/structure/B8462478.png)
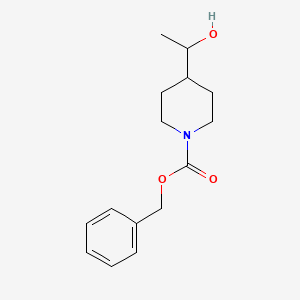
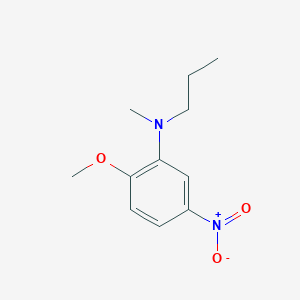
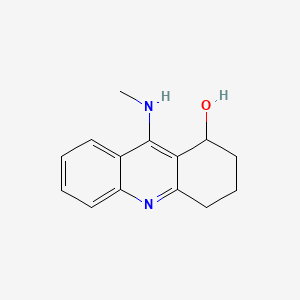
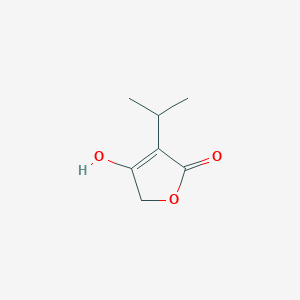
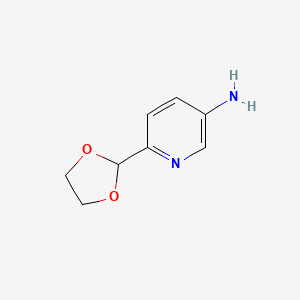
![3-bromo-5-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine](/img/structure/B8462511.png)
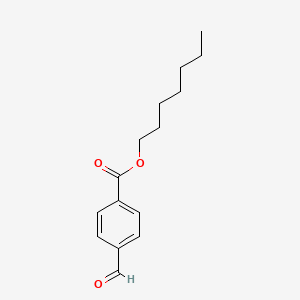
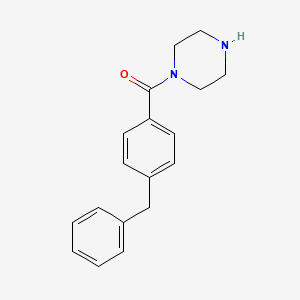
![1-[5-(2,2-Dimethyl-propyl)-isoxazol-3-yl]-cyclopropylamine](/img/structure/B8462538.png)
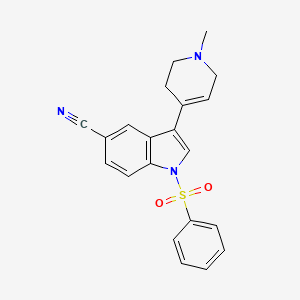
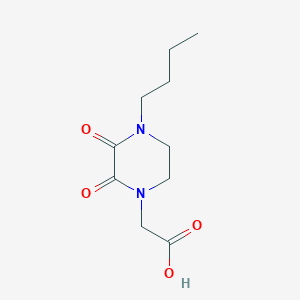
![2-Amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8462557.png)
